molecular formula C6H11Cl B108980 4-Chloro-4-methylpent-1-ene CAS No. 53875-83-5

4-Chloro-4-methylpent-1-ene

Cat. No. B108980
CAS RN: 53875-83-5
M. Wt: 118.6 g/mol
InChI Key: LMQOCFOGQMCFNK-UHFFFAOYSA-N
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Description

4-Chloro-4-methylpent-1-ene (CMPE) is a volatile organic compound (VOC) that has been studied for its potential use in a variety of scientific and industrial applications. It is a colorless liquid with a strong odor and is a member of the alkyl halide family of compounds. The molecular formula of 4-Chloro-4-methylpent-1-ene is C6H11Cl .


Synthesis Analysis

A comprehensive study of previously unknown chloro (4-methylpent-3-en-1-ynyl)carbene generated by photolysis of newly synthesized 5-chloroethynyl-3,3-dimethyl-3H-pyrazole was carried out both in low-temperature argon matrix and in solution at room temperature . To assess the synthetic applicability of carbene 4 generated by the photodecomposition of pyrazole 1, the process was studied in solution in the presence of various trapping agents .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4-methylpent-1-ene consists of 6 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The exact mass of the molecule is 118.05500 .

Safety and Hazards

4-Chloro-4-methylpent-1-ene is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of skin contact, wash off immediately with soap and plenty of water .

properties

IUPAC Name

4-chloro-4-methylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-4-5-6(2,3)7/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQOCFOGQMCFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556959
Record name 4-Chloro-4-methylpent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4-methylpent-1-ene

CAS RN

53875-83-5
Record name 4-Chloro-4-methylpent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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